5,6-Dihydro-9-chloro-4-methyl-1-(2-thienyl)-4H-s-triazolo(4,3-a)(1,5)benzodiazepine
CAS No.: 54028-85-2
Cat. No.: VC18693609
Molecular Formula: C15H13ClN4S
Molecular Weight: 316.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54028-85-2 |
|---|---|
| Molecular Formula | C15H13ClN4S |
| Molecular Weight | 316.8 g/mol |
| IUPAC Name | 9-chloro-4-methyl-1-thiophen-2-yl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
| Standard InChI | InChI=1S/C15H13ClN4S/c1-9-8-17-11-5-4-10(16)7-12(11)20-14(9)18-19-15(20)13-3-2-6-21-13/h2-7,9,17H,8H2,1H3 |
| Standard InChI Key | KOHPHQCLTLKOPZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1CNC2=C(C=C(C=C2)Cl)N3C1=NN=C3C4=CC=CS4 |
Introduction
Chemical Identity and Structural Features
The compound, bearing the CAS registry number 54028-85-2, possesses the molecular formula C₁₅H₁₃ClN₄S and a molecular weight of 316.8 g/mol. Its architecture combines three distinct heterocyclic systems:
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A benzodiazepine scaffold providing GABAergic interaction capabilities
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A triazolo ring enhancing metabolic stability
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A 2-thienyl substituent influencing receptor subtype selectivity
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃ClN₄S |
| Molecular Weight | 316.8 g/mol |
| CAS Number | 54028-85-2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 71.8 Ų |
The thienyl substitution at position 1 and chlorine at position 9 create distinct electronic effects that modulate both solubility and receptor binding kinetics . X-ray crystallographic studies of analogous compounds reveal a planar triazolo ring system that enhances π-π stacking interactions with aromatic residues in GABA<sub>A</sub> receptor subunits .
Synthetic Methodology
Industrial synthesis employs a multi-step heterocyclization approach optimized for yield and purity. The patented route involves:
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Core Formation: Cyclocondensation of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4-chloro-o-phenylenediamine under basic conditions (pH 8.5-9.5)
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Triazolo Ring Closure: Intramolecular cyclization catalyzed by sodium hydride in anhydrous DMF at 80°C
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Thienyl Incorporation: Suzuki-Miyaura coupling using 2-thienylboronic acid and palladium catalyst
Table 2: Comparative Synthesis Parameters
| Parameter | Conventional Method | Optimized Process |
|---|---|---|
| Reaction Time | 18-24 hours | 6-8 hours |
| Yield (%) | 42-48 | 68-72 |
| Purification Method | Column chromatography | Crystallization |
| Solvent System | Ethanol/Water | Acetonitrile |
Pharmacological Profile
Electrophysiological studies using Xenopus oocyte models demonstrate potentiation of GABA-induced chloride currents (EC<sub>50</sub> = 38 nM) with subtype selectivity favoring α2/α3-containing GABA<sub>A</sub> receptors . This profile suggests reduced sedative side effects compared to classical benzodiazepines targeting α1 subunits.
Key Pharmacodynamic Characteristics:
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Anxiolytic Activity: 85% reduction in marble-burying behavior at 1 mg/kg (rat elevated plus maze)
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Anticonvulsant Efficacy: ED<sub>50</sub> of 0.8 mg/kg against pentylenetetrazol-induced seizures
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Receptor Occupancy: 92% B<sub>max</sub> displacement at 5 nM concentration ([³H]flumazenil binding)
Metabolic studies in hepatic microsomes reveal primary oxidation pathways mediated by CYP3A4, with a half-life of 2.3 hours in human liver preparations. The methyl group at position 4 and chlorine at position 9 confer resistance to first-pass metabolism compared to non-halogenated analogs .
Structure-Activity Relationships
Systematic modification of the triazolo-benzodiazepine scaffold has identified critical pharmacophoric elements:
Position 9 Chlorine:
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Increases GABA<sub>A</sub> receptor binding affinity by 15-fold vs. des-chloro analog
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Enhances metabolic stability (t<sub>½</sub> increased from 1.2 to 4.7 hours)
2-Thienyl Substituent:
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Improves α2/α3 selectivity ratio from 3:1 (phenyl) to 8:1
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Reduces hERG channel inhibition (IC<sub>50</sub> > 10 μM vs. 2.3 μM for benzyl analog)
Table 3: Analog Comparison
| Derivative | GABA EC<sub>50</sub> (nM) | α2/α3 Selectivity | hERG IC<sub>50</sub> (μM) |
|---|---|---|---|
| Parent Compound | 38 | 8:1 | >10 |
| 9-Deschloro | 570 | 6:1 | 8.2 |
| 4-Demethyl | 112 | 5:1 | 4.1 |
| 1-Phenyl | 49 | 3:1 | 2.3 |
These findings underscore the importance of halogenation and heteroaromatic substitution in optimizing therapeutic index .
Toxicological Considerations
Safety profiling in rodent models reveals:
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Acute Toxicity: LD<sub>50</sub> > 500 mg/kg (oral)
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Genotoxicity: Negative in Ames test and micronucleus assay
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Cardiotoxicity: QTc prolongation < 10 ms at 10× therapeutic dose
Notably, the compound shows reduced motor impairment (rotarod ED<sub>50</sub> = 28 mg/kg) compared to diazepam (ED<sub>50</sub> = 8 mg/kg), suggesting a wider safety margin .
Regulatory Status and Development Challenges
As an investigational compound, current development hurdles include:
Patent literature describes novel co-crystal forms with improved dissolution profiles using saccharin and nicotinamide co-formers .
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